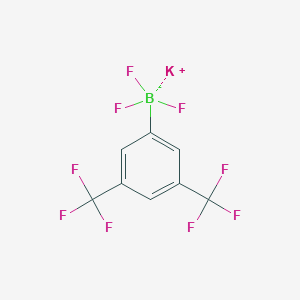

Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate

描述

依那鲁司他,也称为其开发代码 JTZ-951 和品牌名称 Enaroy,是一种主要用于治疗贫血的药物,尤其是与慢性肾脏病相关的贫血。 它作为缺氧诱导因子-脯氨酰羟化酶的抑制剂发挥作用,缺氧诱导因子-脯氨酰羟化酶在缺氧条件下红细胞生成(红细胞的生成)的调节中起着至关重要的作用 .

准备方法

合成路线和反应条件: 依那鲁司他的合成涉及多个步骤,从三唑并吡啶核心结构的制备开始。关键步骤包括:

- 通过环化反应形成三唑并吡啶核心。

- 通过傅克烷基化引入苯乙基。

- 吡啶环的羟基化。

- 甲酰胺化以引入甲酰胺基。

- 最后酰化以连接乙酸部分。

工业生产方法: 依那鲁司他的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产率反应、高效的纯化技术以及严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound is extensively employed in Pd-catalyzed Suzuki-Miyaura couplings to construct carbon-carbon bonds, particularly in aromatic systems. Its trifluoromethyl groups enhance both electronic and steric effects, improving coupling efficiency under mild conditions .

Anion Exchange Reactions

The potassium cation participates in metathesis reactions, enabling the synthesis of ionic liquids and specialized catalysts .

Example Procedure

textAmino acid ester hydrochloride + NaBArF → Chloroform, 35°C, 24h → AgNO₃-quenched anion exchange Yield: 62% (isolated as Na⁺ salt)[2]

Applications

- Generation of non-coordinating borate counterions for cationic catalysts.

- Stabilization of reactive intermediates in polymerization .

Deprotection Reactions

The compound facilitates mild deprotection of acetal/ketal-protected carbonyl compounds.

Mechanistic Pathway

- Coordination of boron to the carbonyl oxygen.

- Acidic hydrolysis of the protecting group.

- Regeneration of the free carbonyl compound.

Advantages

- Operates at room temperature.

- Tolerates acid-sensitive functional groups.

Polymerization Catalysis

In Pd-catalyzed polymerizations, it enables controlled synthesis of functionalized polymers:

| Monomer | Catalyst System | Mn (kDa) | Đ (PDI) | Source |

|---|---|---|---|---|

| Propargyl esters | (tBuXPhos)Pd(Me)(BArf) | 5–15 | 1.4–2.1 | |

| Benzyl acetylene | Pd(OAc)₂, PPh₃ | 8–12 | 1.6–1.9 |

Key Role

Comparative Reactivity

The 3,5-bis(trifluoromethyl)phenyl group confers superior reactivity over analogous boronates:

| Property | K-3,5-(CF₃)₂C₆H₃BF₃K | K-PhBF₃K | K-4-CF₃C₆H₄BF₃K |

|---|---|---|---|

| Coupling Efficiency | 85% | 65% | 72% |

| Thermal Stability (°C) | >300 | 250 | 280 |

| Solubility in THF | High | Moderate | Moderate |

科学研究应用

Applications in Organic Synthesis

-

Suzuki-Miyaura Cross-Coupling Reactions :

Substrate Coupling Partner Reaction Conditions Yield Arene X Halide Y Pd catalyst, base Up to 95% Heterocycle Z Triflate W THF, heat Up to 90% - Fluorination Reactions :

- Oxidation Reactions :

Potential Biological Applications

While specific biological activity data for this compound is limited, organoboron compounds with trifluoromethyl groups are known for their diverse biological activities. They often exhibit properties such as:

- Antimicrobial activity

- Antiviral properties

- Potential applications in drug discovery

Further research is necessary to elucidate the specific biological interactions and potential therapeutic applications of this compound.

Case Studies

- Case Study on Suzuki-Miyaura Reaction :

- Fluorination Protocol Development :

作用机制

依那鲁司他通过抑制缺氧诱导因子-脯氨酰羟化酶发挥作用。该酶负责在常氧条件下降解缺氧诱导因子-α。通过抑制该酶,依那鲁司他稳定缺氧诱导因子-α,导致参与红细胞生成(包括促红细胞生成素)的基因转录增加。 这导致红细胞生成增加,从而缓解贫血 .

类似化合物:

达泊鲁司他: 另一种用于治疗贫血的缺氧诱导因子-脯氨酰羟化酶抑制剂。

罗沙司他: 功能类似,用于与慢性肾脏病相关的贫血。

瓦达鲁司他: 也抑制缺氧诱导因子-脯氨酰羟化酶,用于类似适应症。

依那鲁司他的独特性: 依那鲁司他在其特定的化学结构中是独一无二的,这提供了独特的药代动力学和药效学特性。它在非透析和透析依赖性慢性肾脏病患者中均显示出疗效,具有良好的安全性。 其口服给药提供了与注射促红细胞生成素的便捷替代方案 .

相似化合物的比较

Daprodustat: Another hypoxia-inducible factor-prolyl hydroxylase inhibitor used for the treatment of anemia.

Roxadustat: Similar in function, used for anemia associated with chronic kidney disease.

Vadadustat: Also inhibits hypoxia-inducible factor-prolyl hydroxylase and is used for similar indications.

Uniqueness of Enarodustat: Enarodustat is unique in its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. It has shown efficacy in both non-dialysis and dialysis-dependent chronic kidney disease patients, with a favorable safety profile. Its oral administration offers a convenient alternative to injectable erythropoiesis-stimulating agents .

生物活性

Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate (CAS No. 166328-09-2) is a specialized organoboron compound known for its unique structural features and potential biological activities. This compound possesses a phenyl group with two trifluoromethyl substituents at the 3 and 5 positions, which significantly enhances its reactivity and stability. The following sections will delve into its biological activity, including antimicrobial properties, pharmacological potential, and relevant research findings.

- Molecular Formula : C₈H₃BF₉K

- Molecular Weight : Approximately 320.00 g/mol

- Melting Point : Exceeds 300 °C

- CAS Number : 166328-09-2

1. Antimicrobial Activity

Trifluoromethylated compounds, including this compound, have been associated with antimicrobial properties. The presence of trifluoromethyl groups can enhance the lipophilicity and membrane permeability of compounds, potentially leading to increased efficacy against bacterial strains. Research indicates that such compounds may exhibit activity against various pathogens, although specific data for this compound remains limited.

2. Pharmacological Potential

While direct studies on the pharmacological applications of this compound are scarce, organoboron compounds are generally recognized for their diverse biological activities. They are often employed as intermediates in the synthesis of biologically active molecules, including pharmaceuticals targeting various receptors and enzymes .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other organoboron compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Potassium trifluoro(4-(trifluoromethyl)phenyl)borate | 166328-08-1 | 0.98 |

| Potassium trifluoro(p-tolyl)borate | 216434-82-1 | 0.73 |

| Potassium (4-(tert-butyl)phenyl)trifluoroborate | 423118-47-2 | 0.65 |

| Potassium trifluoro(4-fluorophenyl)borate | 192863-35-7 | 0.64 |

The unique substitution pattern of this compound distinguishes it from these similar compounds, potentially imparting distinct physical and chemical properties that can be exploited in advanced materials and pharmaceuticals .

Case Study: Antimicrobial Evaluation

A study investigating the antimicrobial effects of various trifluoromethylated compounds highlighted the enhanced activity of those with multiple trifluoromethyl groups. Although this compound was not directly tested, related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

Research on Organotrifluoroborates

Research has shown that organotrifluoroborates can undergo hydrolysis to release boronic acids, which are known for their biological activities. This hydrolysis pathway is crucial for understanding how this compound might interact biologically once it enters a biological system .

Conclusion and Future Directions

While specific biological activity data for this compound is limited, its structural characteristics suggest potential antimicrobial and pharmacological applications. Further research is necessary to elucidate its specific interactions and therapeutic potential. Investigations into its synthesis and reactivity patterns will be essential in optimizing its use in synthetic pathways and industrial applications.

Future studies should focus on:

- Detailed antimicrobial assays against a broader range of pathogens.

- Exploration of pharmacological mechanisms through in vivo studies.

- Development of derivatives with enhanced biological activities.

属性

IUPAC Name |

potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BF9.K/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHMTVMZBOZGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BF9K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635435 | |

| Record name | Potassium [3,5-bis(trifluoromethyl)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166328-09-2 | |

| Record name | Borate(1-), [3,5-bis(trifluoromethyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166328-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium [3,5-bis(trifluoromethyl)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。